molecular formula C19H22N6O2 B2874909 1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923686-20-8

1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2874909
CAS No.: 923686-20-8
M. Wt: 366.425
InChI Key: CWHVVRVTZBRNTG-UHFFFAOYSA-N
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Description

1,7-Dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. This compound belongs to the class of imidazoquinolines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazoquinoline core. One common synthetic route includes the condensation of 1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 3-(m-tolylamino)propylamine under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been investigated for its biological activities, including antimicrobial and antiviral properties.

  • Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

  • Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique in its structure and potential applications compared to other similar compounds, such as imidazoquinolines and purine derivatives. While these compounds share some structural similarities, the presence of the 3-(m-tolylamino)propyl group in this compound contributes to its distinct properties and activities.

Comparison with Similar Compounds

  • Imidazoquinolines

  • Purine derivatives

  • Other substituted imidazo[2,1-f]purines

Properties

IUPAC Name

4,7-dimethyl-6-[3-(3-methylanilino)propyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-12-6-4-7-14(10-12)20-8-5-9-24-13(2)11-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h4,6-7,10-11,20H,5,8-9H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHVVRVTZBRNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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